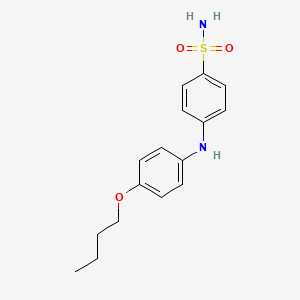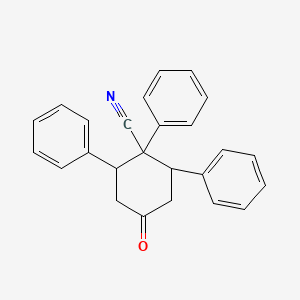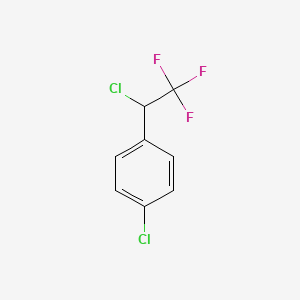
Benzene,1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- is an organic compound with the molecular formula C8H5Cl2F3. This compound is characterized by the presence of a benzene ring substituted with a 1-chloro-2,2,2-trifluoroethyl group and an additional chlorine atom. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced separation techniques like distillation and crystallization further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts under hydrogen gas is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or hydrogenated compounds, respectively.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative fluorine atoms and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Similar structure but with a fluorine atom instead of a chlorine atom.
Benzene, 1-chloro-4-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a 1-chloro-2,2,2-trifluoroethyl group.
Uniqueness
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- is unique due to the presence of both chlorine and trifluoroethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
394-54-7 |
|---|---|
Formule moléculaire |
C8H5Cl2F3 |
Poids moléculaire |
229.02 g/mol |
Nom IUPAC |
1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Cl2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
Clé InChI |
AQHYRPGOKQLFEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
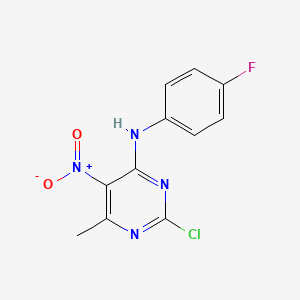
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
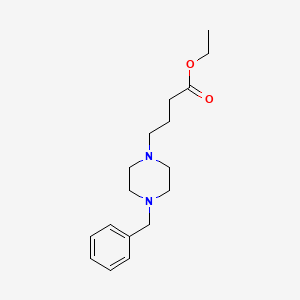

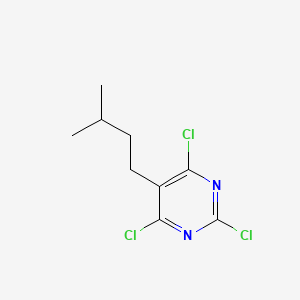

![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
